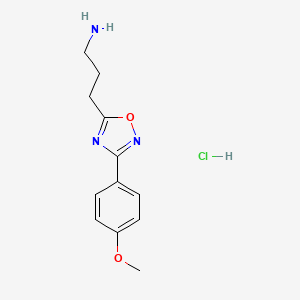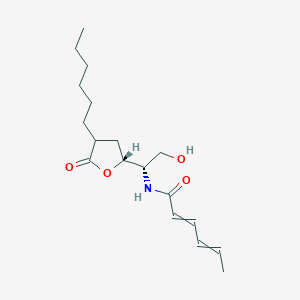
2-(3-Aminooxetan-3-yl)ethanol
Descripción general
Descripción
“2-(3-Aminooxetan-3-yl)ethanol” is a chemical compound with the molecular formula C5H11NO2 . It is a solid at room temperature and has a molecular weight of 117.15 g/mol.
Molecular Structure Analysis
The molecular structure of “2-(3-Aminooxetan-3-yl)ethanol” consists of a four-membered oxetane ring with an amino group and an ethanol group attached .Physical And Chemical Properties Analysis
“2-(3-Aminooxetan-3-yl)ethanol” is a solid at room temperature . It has a molecular weight of 117.15 g/mol and a molecular formula of C5H11NO2 .Aplicaciones Científicas De Investigación
Chemical Sensing and Binding
A study by Fang et al. (2014) demonstrated the use of a rhodamine-azacrown derivative in sensing Al³⁺ and Fe³⁺ ions in ethanol–water solutions. This research highlights the potential of similar compounds in chemical sensing applications (Fang et al., 2014).
Polymerization Processes
Ogasawara et al. (2001) explored the polymerization process of the silane coupling agent 3-aminopropyltriethoxy silane, emphasizing the kinetics of ethanol release. This indicates the importance of related compounds in understanding polymerization dynamics (Ogasawara et al., 2001).
Crystallography
The crystal structure of compounds related to 2-(3-Aminooxetan-3-yl)ethanol, such as (2S*)-2-ammonio-3-(1H-indol-3-yl)propionate ethanol solvate, was studied by Di (2010). This research is significant for understanding the molecular and crystallographic aspects of these compounds (Di, 2010).
Chemical Complexation
Mardani et al. (2019) investigated the reaction and complexation of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, leading to the formation of complexes with copper(II) and cadmium(II) ions. This study showcases the potential of these compounds in forming metal complexes, which is vital in various scientific applications (Mardani et al., 2019).
Organic Synthesis and Reactions
Asadi et al. (2021) conducted a study on the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, where reactions were performed in ethanol. This research contributes to the understanding of organic synthesis involving ethanol and related compounds (Asadi et al., 2021).
Pharmaceutical and Biological Research
Chagarovskiy et al. (2016) developed a method for the synthesis of bioactive compounds like 2-(pyrazolyl)ethylamine, which has potential pharmaceutical applications. This signifies the role of related ethanol derivatives in the development of new drugs and bioactive molecules (Chagarovskiy et al., 2016).
Safety and Hazards
The safety data sheet for “2-(3-Aminooxetan-3-yl)ethanol” indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with the skin .
Propiedades
IUPAC Name |
2-(3-aminooxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCSLLDJIBJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminooxetan-3-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1401499.png)


